6-(4-Cyanophenyl)picolinic acid

Chemical procurement Purity specification Supplier qualification

6-(4-Cyanophenyl)picolinic acid, registered under CAS 1261929-53-6, is a bifunctional heterocyclic building block with the molecular formula C₁₃H₈N₂O₂, a molecular weight of 224.22 g·mol⁻¹, and an IUPAC name of 6-(4-cyanophenyl)pyridine-2-carboxylic acid. The compound integrates a picolinic acid core characterized by a carboxylic acid group at the pyridine 2-position and a pyridine nitrogen capable of N,O-bidentate metal chelation with a 4-cyanophenyl substituent at the 6-position of the pyridine ring that introduces an electron-withdrawing nitrile moiety (calculated LogP: 2.32 ).

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 1261929-53-6
Cat. No. B1425157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Cyanophenyl)picolinic acid
CAS1261929-53-6
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17)
InChIKeyMOOFKVSKLJDCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Cyanophenyl)picolinic acid: Procurement-Ready Identity and Physicochemical Baseline for picolinic Acid-Based Research


6-(4-Cyanophenyl)picolinic acid, registered under CAS 1261929-53-6, is a bifunctional heterocyclic building block with the molecular formula C₁₃H₈N₂O₂, a molecular weight of 224.22 g·mol⁻¹, and an IUPAC name of 6-(4-cyanophenyl)pyridine-2-carboxylic acid . The compound integrates a picolinic acid core characterized by a carboxylic acid group at the pyridine 2-position and a pyridine nitrogen capable of N,O-bidentate metal chelation [1] with a 4-cyanophenyl substituent at the 6-position of the pyridine ring that introduces an electron-withdrawing nitrile moiety (calculated LogP: 2.32 ). Available commercially at 95% minimum purity with an MDL identifier of MFCD18316810, the compound has a topological polar surface area of approximately 74 Ų, one hydrogen bond donor, and four hydrogen bond acceptors .

Why Generic Substitution Fails When Procuring 6-(4-Cyanophenyl)picolinic acid for Research or Industrial Applications


Within the picolinic acid family, substitution position determines coordination geometry, electronic properties, and biological target engagement to a degree that precludes generic interchanging. Cyano-substituted picolinic acid regioisomers (3-substituted, 4-substituted, or 5-substituted variants, each with either 3′- or 4′-cyanophenyl orientation) constitute a positional isomer matrix where even a single-position shift alters the spatial arrangement of the nitrile group relative to the picolinic acid N,O-chelation pocket . Among the four commercial cyano-picolinic acid regioisomers catalogued by multiple suppliers, only the 6-(4-cyanophenyl) variant places the nitrile group at the terminal para-position of the pendant phenyl ring [1], a geometry that fundamentally dictates both metal-ligand bond angles and protein binding conformations [2]. Furthermore, available purity specifications vary across suppliers: 95% (AKSci ) versus 96% (AA Blocks [3]) versus 97% for related regioisomers [4], making documented purity verification essential before substitution is considered.

Quantitative Differentiation Evidence for 6-(4-Cyanophenyl)picolinic acid: Procurement Comparison Guide


Supplier-Level Purity Differentiation: 96% (AA Blocks) vs. 95% (AKSci) vs. 97% for Positional Isomer 6-(3-Cyanophenyl)picolinic acid

Among documented suppliers of 6-(4-cyanophenyl)picolinic acid, AA Blocks (CalpacLab) lists a purity specification of 96% for the 1-gram package (Part Number AAB-AA000S3O-1g) [1], compared to the 95% minimum purity specification listed by AKSci (Cat. Z9161) . For reference, the positional regioisomer 6-(3-cyanophenyl)picolinic acid (CAS 887981-96-6) is available at 97% purity from eNovation Chemicals (Cat. K11508-1g) [2]. The 95% minimum versus 96% versus 97% purity tiers represent meaningful differences for applications where residual impurities from cross-coupling synthesis steps may interfere with downstream metal-catalyzed reactions or biological assays.

Chemical procurement Purity specification Supplier qualification

Storage Condition Differentiation: −20°C (Biozol/USB) vs. 2–8°C (ChemicalBook) vs. Ambient Cool/Dry (AKSci)

Supplier storage recommendations for 6-(4-cyanophenyl)picolinic acid diverge substantially: Biozol (USB-437651) specifies storage at −20°C with the instruction to centrifuge the original vial before opening to maximize product recovery , while ChemicalBook lists a storage condition of 2–8°C , and AKSci recommends long-term storage in a cool, dry place without a specified temperature threshold . These divergent recommendations indicate that the compound's physical stability may be sensitive to environmental conditions; the −20°C specification from Biozol implies potential for degradation or moisture uptake at higher temperatures that the less stringent supplier guidelines do not address.

Compound stability Storage optimization Long-term preservation

Lead-Time and Logistics Differentiation: 2–3 Days (AA Blocks, USA-Made) vs. Discontinued Status (CymitQuimica)

AA Blocks lists a lead time of 2–3 days with free shipping on orders over $50 for its 96% purity 1-gram package (Part Number AAB-AA000S3O-1g), manufactured in the USA [1]. By contrast, CymitQuimica (Ref. 3D-LAC92953) explicitly marks this compound as a 'Discontinued product' and directs inquiries toward unspecified similar products . The combination of a short, quantified lead time and confirmed in-country manufacturing provides a verifiable procurement advantage relative to suppliers that have withdrawn the product from their catalog, reducing the risk of single-source dependency.

Supply chain reliability Lead time Sourcing redundancy

Physicochemical Differentiation: Computed LogP of 2.32 and PSA of 74.0 Ų Define a Distinct Property Profile Within the Cyanophenyl-Picolinic Acid Family

Computed physicochemical parameters for 6-(4-cyanophenyl)picolinic acid include a LogP of 2.31848 and a polar surface area (PSA) of 73.98 Ų . The positional regioisomer 6-(3-cyanophenyl)picolinic acid (CAS 887981-96-6) exhibits a similar but not identical PSA of 79.29 Ų and a LogP of 2.47820 [1], yielding a ΔPSA of +5.31 Ų and ΔLogP of +0.16 for the 3-cyanophenyl regioisomer relative to the 4-cyanophenyl variant. These computed differences in lipophilicity and polar surface area, while modest, reflect the altered spatial orientation of the nitrile group between para (4-cyanophenyl) and meta (3-cyanophenyl) substitution patterns and may translate into measurably different chromatographic retention times, solubility profiles, or membrane permeability characteristics.

Lipophilicity Polar surface area ADME prediction

Best-Fit Procurement and Application Scenarios for 6-(4-Cyanophenyl)picolinic acid Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Para-Cyano Aryl Building Blocks with Verified Purity Traceability

When constructing compound libraries for structure–activity relationship (SAR) studies, the para-cyanophenyl substitution pattern of 6-(4-cyanophenyl)picolinic acid provides a rigid, electron-deficient aryl extension that is geometrically distinct from meta- or ortho-cyano regioisomers. Procurement from AA Blocks (96% purity, 1 g, 2–3 day lead time [1]) ensures batch-to-batch consistency and rapid turnaround for iterative synthesis cycles, while the documented computed LogP of 2.32 guides medicinal chemists in predicting the contribution of this fragment to overall compound lipophilicity.

Metal-Organic Framework (MOF) or Coordination Polymer Design Exploiting the N,O-Bidentate Chelation Geometry with a Distal Nitrile Hydrogen-Bond Acceptor

The picolinic acid N,O-chelation motif of 6-(4-cyanophenyl)picolinic acid [1] combined with the para-nitrile group provides two orthogonal interaction modes—metal coordination at the picolinate site and hydrogen-bond acceptance at the distal nitrile—within a single ligand framework. This dual functionality is structurally precluded in the 5-cyanophenyl or 3-cyanophenyl regioisomers, where the cyanophenyl attachment position alters the relative orientation of these groups. Storing the compound at −20°C as recommended by Biozol is advised to preserve ligand integrity prior to MOF synthesis.

Phosphorescent Iridium Complex Development for OLED Applications Leveraging Picolinic Acid Ancillary Ligand Architecture

Picolinic acid and its derivatives serve as established ancillary ligands in phosphorescent iridium(III) complexes for OLED applications, where the electron-withdrawing character of substituents on the picolinate ligand modulates emission wavelength and quantum yield [1]. The 4-cyanophenyl substituent at the 6-position of picolinic acid introduces an electron-deficient aromatic extension that, by class-level inference from the established structure–property relationships of picolinate-Ir(III) systems, is predicted to blue-shift emission relative to electron-donating substituents. Procurement from a supplier with documented 2–3 day lead time and USA-based manufacturing supports rapid device fabrication and testing iteration.

Derivatization Hub for Cross-Coupling Chemistry via the Carboxylic Acid Handle

The free carboxylic acid group of 6-(4-cyanophenyl)picolinic acid enables direct amide coupling, esterification, or conversion to acid chloride without requiring deprotection steps, simplifying synthetic workflows relative to ester-protected analogs such as methyl 6-(4-cyanophenyl)pyridine-2-carboxylate. The 96% purity specification from AA Blocks [1] provides a defined starting point for calculating stoichiometry in subsequent derivatization reactions, reducing the risk of yield loss from unaccounted impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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